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Compound of Interest

Compound Name: C20 Sphinganine

CAS No.: 24006-62-0

Cat. No.: B150520 Get Quote

Application Note: High-Purity Enrichment of C20 Sphinganine (Eicosasphinganine) via Mixed-

Mode Solid-Phase Extraction

Abstract & Scientific Rationale
C20 Sphinganine (d20:0), or eicosasphinganine, is a minor sphingoid base in mammalian

systems, often overshadowed by the abundant C18 homolog (d18:0). While frequently used as

an internal standard due to its low endogenous abundance, elevated levels of C20
sphinganine are critical biomarkers in specific pathologies, including fumonisin toxicity and

certain serine palmitoyltransferase (SPT) variants.

The Challenge: Purifying C20 sphinganine presents a dual challenge:

Structural Similarity: It differs from the abundant C18 sphinganine by only two methylene

units, making chromatographic resolution difficult without extensive gradients.

Matrix Interference: Biological matrices (plasma, tissue) are rich in neutral lipids (glycerides,

cholesterol) and phospholipids (PC, PE) that suppress ionization in LC-MS/MS.

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. Unlike

traditional Reverse Phase (C18) SPE, which relies solely on hydrophobicity, MCX exploits the

basic amine group of sphinganine (pKa ~10.0). By locking the analyte onto the sorbent via ionic

interaction, we can employ aggressive organic washes (100% Methanol) to strip away neutral
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interferences before eluting the target. This results in a cleaner extract and higher signal-to-

noise ratio than liquid-liquid extraction (LLE) alone.

Workflow Visualization
The following diagram illustrates the logical flow from sample lysis to LC-MS/MS injection,

highlighting the critical "Ionic Lock" step that differentiates this method.
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Figure 1: Mixed-Mode SPE workflow leveraging the basicity of C20 sphinganine for selective

enrichment.

Detailed Protocol
Reagents & Materials

SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg

or 60 mg bed mass.

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA),

Ammonium Hydroxide (NH4OH, 28-30%).

Internal Standard: C17 Sphinganine (d17:0) or C17 Sphingosine (d17:1).[1] Note: Do not use

C20 sphinganine as IS if it is your target analyte.

Sample Preparation
Plasma: Mix 100 µL plasma with 300 µL MeOH (containing 1% Formic Acid). Vortex 30s.

Centrifuge at 14,000 x g for 10 min to precipitate proteins. Collect supernatant.

Tissue: Homogenize 10 mg tissue in 500 µL MeOH/Water (1:1). Extract lipids using Bligh-

Dyer or simple MeOH precipitation.

Dilution (Critical): Dilute the supernatant with water to ensure the final organic content is <

30% and pH is < 3.0. Reason: High organic content during loading causes breakthrough; low

pH ensures the amine is protonated (positively charged) to bind the cation exchange resin.

SPE Procedure (Step-by-Step)
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Step Solvent / Action Mechanistic Purpose

1.[2][3] Condition 1 mL MeOH
Activates hydrophobic ligands

on the sorbent.

2. Equilibrate 1 mL Water (0.1% Formic Acid)
Prepares ionic sites and

matches sample pH.

3. Load Apply Pre-treated Sample

Retention: C20 Sphinganine

binds via both hydrophobic

tails and positive amine charge

(-NH3+).

4. Wash 1 1 mL 2% Formic Acid in Water
Removes salts, proteins, and

hydrophilic interferences.

5. Wash 2 1 mL 100% Methanol

Purification: Elutes neutral

lipids (cholesterol, glycerides)

and acidic lipids. The target

remains locked ionically.

6. Elute 1 mL 5% NH4OH in Methanol

Release: High pH

deprotonates the amine (-

NH2), breaking the ionic bond.

MeOH solubilizes the

hydrophobic tail.

Post-Extraction
Evaporate the eluate to dryness under Nitrogen at 35°C.

Reconstitute in 100 µL of Mobile Phase A:B (50:50).

Vortex and transfer to LC vial with insert.

Analytical Validation (LC-MS/MS)
To distinguish C20 sphinganine from its homologs, a Reverse Phase C18 method is

recommended. C20 will elute after C18 sphinganine due to the longer carbon chain.
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LC Parameters:

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.[4]

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 50 Injection

1.0 50 Isocratic Hold

5.0 100 Linear Gradient

7.0 100 Wash (Elution of C20)

7.1 50 Re-equilibration

MS/MS Transitions (ESI Positive):

Analyte Precursor (m/z) Product (m/z)
Collision Energy
(V)

C20 Sphinganine

(d20:0)
330.3 312.3 (Loss of H2O) 20

330.3 60.1 (Ethanolamine) 25

C18 Sphinganine

(d18:0)
302.3 284.3 20

C17 Sphinganine (IS) 288.3 270.3 20

Troubleshooting & Optimization
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Low Recovery:

Cause: Sample pH was too high during loading.

Fix: Ensure sample pH < 3 using Formic Acid. The amine must be charged to bind.

Breakthrough (Loss during Load):

Cause: Too much organic solvent in the load step.

Fix: Dilute the MeOH extract with water until MeOH is < 20-30%.

Ion Suppression:

Cause: Phospholipids eluting with analyte.[5][6]

Fix: Ensure the "Wash 2" step (100% MeOH) is performed. Only MCX allows this

aggressive wash without losing the target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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